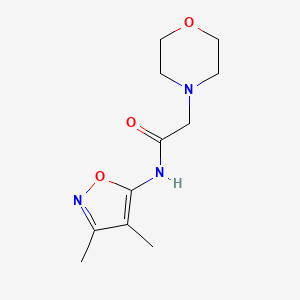
4-Morpholineacetamide, N-(3,4-dimethyl-5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 0995791 es un compuesto químico con propiedades y aplicaciones únicas en varios campos de la ciencia y la industria. Este compuesto es conocido por su estructura molecular específica y su reactividad, lo que lo convierte en un tema de interés en la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de BRN 0995791 normalmente implica una serie de reacciones químicas que requieren condiciones precisas. Un método común implica la reacción de benzo[b]tiofeno con clorobenceno en presencia de un cloruro de metal alcalino. La reacción es seguida por acidificación para obtener el producto objetivo .
Métodos de Producción Industrial
En entornos industriales, la producción de BRN 0995791 se escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactores a gran escala y entornos controlados para mantener las condiciones de temperatura y presión necesarias.
Análisis De Reacciones Químicas
Tipos de Reacciones
BRN 0995791 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de BRN 0995791 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios agentes halogenantes. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar el resultado deseado.
Productos Principales Formados
Los productos principales formados a partir de las reacciones de BRN 0995791 dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir derivados halogenados.
Aplicaciones Científicas De Investigación
BRN 0995791 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como material de partida o intermedio en la síntesis de varios compuestos orgánicos.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de BRN 0995791 implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como catalizador en ciertas reacciones, facilitando la conversión de reactivos en productos. También puede interactuar con enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos .
Comparación Con Compuestos Similares
BRN 0995791 se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen:
Ácido 3-clorobenzo[b]tiofeno-2-carboxílico: Este compuesto tiene una estructura similar pero diferente reactividad y aplicaciones.
Derivados de benzo[b]tiofeno: Estos compuestos comparten una estructura central común pero difieren en sus sustituyentes y propiedades.
BRN 0995791 destaca por su reactividad específica y la gama de aplicaciones que ofrece en varios campos de la investigación y la industria.
Propiedades
Número CAS |
91194-33-1 |
|---|---|
Fórmula molecular |
C11H17N3O3 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H17N3O3/c1-8-9(2)13-17-11(8)12-10(15)7-14-3-5-16-6-4-14/h3-7H2,1-2H3,(H,12,15) |
Clave InChI |
VMYGUTMBIBAWHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)NC(=O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















